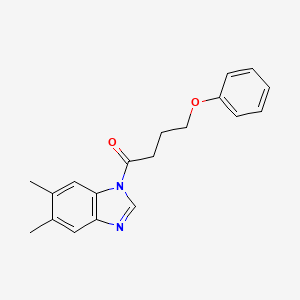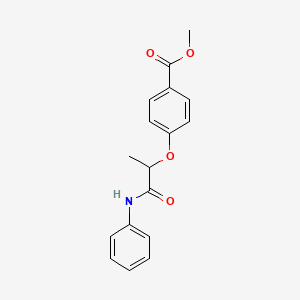
Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate
Vue d'ensemble
Description
Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an anilino group attached to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The resulting methyl 4-hydroxybenzoate is then subjected to a reaction with 1-anilino-1-oxopropan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The anilino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(1-methoxy-1-oxopropan-2-yl)benzoate: Similar structure but with a methoxy group instead of an anilino group.
Methyl 4-(1-(2-fluoroanilino)-1-oxopropan-2-yl)benzoate: Contains a fluoroanilino group, which may alter its reactivity and biological activity.
Uniqueness: Methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate is unique due to the presence of the anilino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(16(19)18-14-6-4-3-5-7-14)22-15-10-8-13(9-11-15)17(20)21-2/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVCRCXCSGGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE](/img/structure/B3974587.png)
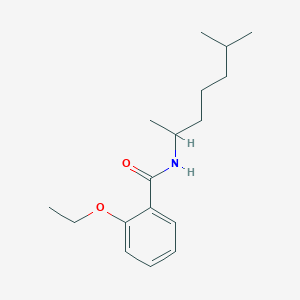
![[2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate](/img/structure/B3974603.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3974610.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)
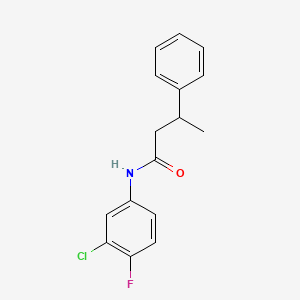
![N-[4-(2-methylimidazol-1-yl)phenyl]-1-(thiophen-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B3974646.png)
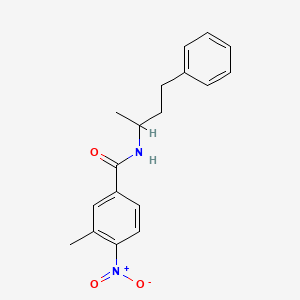

![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)

